Si–H Bond Dissociation Energy Positions Phenylsilane for Dual Radical and Ionic Pathways
The homolytic Si–H bond dissociation energy (BDE) of phenylsilane is 88 kcal/mol, determined by gas-phase iodine kinetic measurements [1]. This value is 2.1 kcal/mol lower than that of triethylsilane (Et₃SiH, 90.1 kcal/mol) and 9 kcal/mol higher than that of tris(trimethylsilyl)silane (TTMS, 79.0 kcal/mol) [2]. The lower BDE relative to Et₃SiH facilitates radical-based hydrogen-atom transfer reactions without requiring extreme conditions, while the higher BDE relative to TTMS preserves sufficient hydridic character for ionic (Lewis-acid-catalyzed) reductions [2]. Triethylsilane's stronger Si–H bond renders it poorly suited for radical chain processes, whereas TTMS's very weak bond compromises its utility as a hydride donor in acid-catalyzed pathways.
| Evidence Dimension | Si–H homolytic bond dissociation energy |
|---|---|
| Target Compound Data | 88 kcal/mol (374 kJ/mol) |
| Comparator Or Baseline | Triethylsilane: 90.1 kcal/mol; Tris(trimethylsilyl)silane (TTMS): 79.0 kcal/mol |
| Quantified Difference | PhSiH₃ BDE is 2.1 kcal/mol lower than Et₃SiH and 9.0 kcal/mol higher than TTMS |
| Conditions | Gas-phase iodine reaction kinetics (PhSiH₃); literature compilation (Et₃SiH, TTMS) |
Why This Matters
The intermediate Si–H bond strength makes phenylsilane the only common organosilane that performs efficiently in both radical-mediated dehalogenations/deoxygenations and acid- or fluoride-activated ionic carbonyl reductions, reducing the need to stock multiple silane reagents.
- [1] Cobos, C. J.; et al. The kinetics of the gas-phase reaction between iodine and phenylsilane and the bond dissociation energy D(C₆H₅SiH₂—H). Int. J. Chem. Kinet. 2004, 36, 687–693. View Source
- [2] Reusch, W. Silanes as Reducing Agents. In Virtual Textbook of Organic Chemistry, organicchemistrydata.org (accessed 2026). View Source
